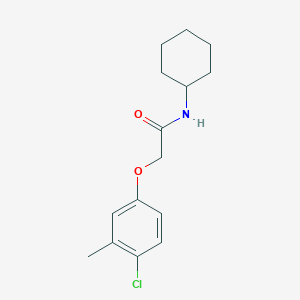![molecular formula C14H12BrN3O3 B5861667 {4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as BR-PYAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, it has been used as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of {4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In plant cells, it has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have a range of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In plant cells, it has been shown to inhibit photosynthesis and respiration, leading to a reduction in plant growth and yield. In animal models, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on {4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. In medicine, it could be further studied for its potential as a cancer therapy, either alone or in combination with other drugs. It could also be investigated for its potential as an anti-inflammatory agent for the treatment of diseases such as rheumatoid arthritis. In agriculture, it could be further developed as a herbicide and fungicide for the control of plant pathogens. In materials science, it could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers. Overall, {4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a straightforward and efficient method that involves the reaction of 4-bromo-2-phenoxyacetic acid with 2-pyridinecarbohydrazide in the presence of a catalyst. The reaction yields {4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white solid with a high purity and yield.
Propiedades
IUPAC Name |
2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c15-11-4-5-12(21-9-14(19)20)10(7-11)8-17-18-13-3-1-2-6-16-13/h1-8H,9H2,(H,16,18)(H,19,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFYYSUEPKYPRH-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=C(C=CC(=C2)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

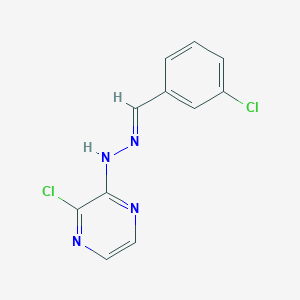
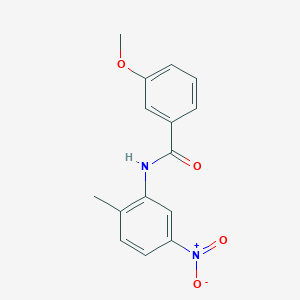
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

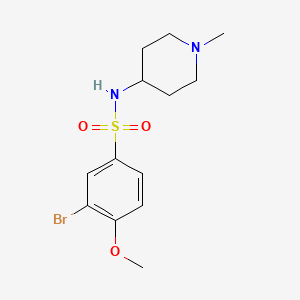

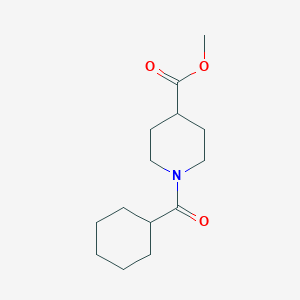
![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)
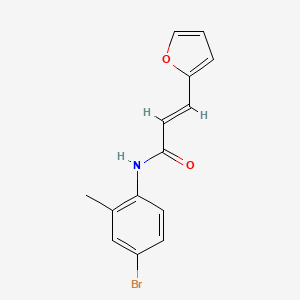
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
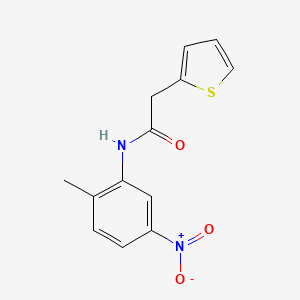
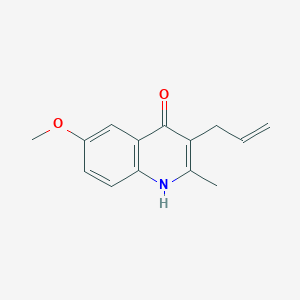
![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
